

Monomethyl Fumarate: The Core Active Metabolite of Diroximel Fumarate

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Compound of Interest

Compound Name: *Diroximel Fumarate*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diroximel fumarate (DRF) is an oral therapeutic agent approved for relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[1][2] It is a next-generation fumarate designed to offer a comparable efficacy and safety profile to dimethyl fumarate (DMF) but with improved gastrointestinal tolerability.[3][4][5] The therapeutic effects of DRF are not exerted by the parent molecule itself. Instead, following oral administration, DRF is rapidly and extensively metabolized by esterases in the gastrointestinal tract, blood, and other tissues to its active metabolite, monomethyl fumarate (MMF). This guide provides an in-depth technical overview of MMF, focusing on its physicochemical properties, pharmacokinetics, mechanism of action, and the experimental protocols used for its study.

Physicochemical Properties

Understanding the fundamental properties of both the prodrug (DRF) and its active metabolite (MMF) is crucial for drug development. MMF is a dicarboxylic acid monoester, the result of formal condensation of one carboxyl group of fumaric acid with methanol.

Property	Monomethyl Fumarate (MMF)	Diroximel Fumarate (DRF)
Molecular Formula	C ₅ H ₆ O ₄	C ₁₁ H ₁₃ NO ₆
Molecular Weight	130.10 g/mol	255.226 g/mol
CAS Number	2756-87-8	1577222-14-0
Melting Point	145-149°C	Not Available
Water Solubility	40.1 mg/mL	Not Available
logP	0.39	Not Available
pKa (Strongest Acidic)	3.12	Not Available

Pharmacokinetics: The Conversion of DRF to MMF

Upon oral administration, DRF is not quantifiable in plasma as it is rapidly cleaved by ubiquitous esterase enzymes. This pre-systemic hydrolysis yields the pharmacologically active MMF and an inactive major metabolite, 2-hydroxyethyl succinimide (HES). Consequently, all pharmacokinetic analyses for DRF are based on plasma concentrations of MMF.

Studies have established that a 462 mg dose of DRF is bioequivalent to a 240 mg dose of dimethyl fumarate (DMF) in terms of systemic MMF exposure.

Absorption and Bioavailability

- **Tmax:** The median time to reach peak plasma MMF concentration (Tmax) is approximately 2.5 to 3.0 hours under fasting conditions.
- **Effect of Food:** Administration with a high-fat, high-calorie meal can delay the Tmax to 7.0 hours but does not significantly impact the overall exposure (AUC) of MMF.

Distribution

- **Volume of Distribution:** The apparent volume of distribution for MMF after DRF administration is between 72 L and 83 L.

- Protein Binding: MMF exhibits low plasma protein binding of 27% to 45%.

Metabolism and Elimination

- Metabolism: MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement from the cytochrome P450 (CYP) system. Its major metabolites in plasma include fumaric acid, citric acid, and glucose.
- Half-Life: The terminal half-life of MMF is approximately 1 hour.
- Elimination: The primary route of elimination for MMF is via exhalation as carbon dioxide, accounting for about 60% of the dose. A negligible amount (<0.3%) is excreted in the urine. The inactive HES metabolite is primarily cleared through urine.

Pharmacokinetic Parameters of MMF after DRF Administration

Parameter	Value	Conditions
Dose (DRF)	462 mg	Single Dose
Tmax (Median)	2.5 - 3.0 hours	Fasted
Cmax (Mean)	2.11 mg/L	Fasted
AUC (Mean)	8.32 mg·hr/L (Steady State)	Twice Daily Dosing
Apparent Volume of Distribution (Vd/F)	72 - 83 L	Single Dose
Plasma Protein Binding	27 - 45%	N/A
Elimination Half-life (t _{1/2})	~1 hour	N/A
Clearance (CL/F)	13.5 L/h	Population PK Model

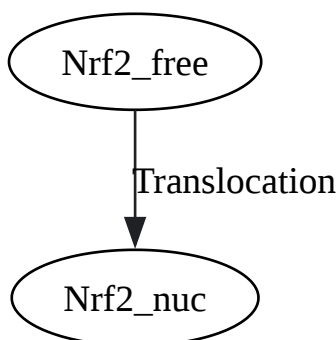
Mechanism of Action: The Nrf2 Pathway

The precise mechanism of MMF in treating MS is not fully understood, but its primary therapeutic effect is attributed to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.

Nrf2 Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, as an electrophilic molecule, is thought to react with cysteine residues on Keap1. This S-alkylation leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.

Freed from Keap1, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant genes, including NADPH:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO1). The resulting upregulation of these antioxidant proteins helps protect cells, including those in the central nervous system, from oxidative stress, which is a key pathological feature of MS.



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Experimental Protocols

Bioanalytical Method for MMF Quantification in Human Plasma

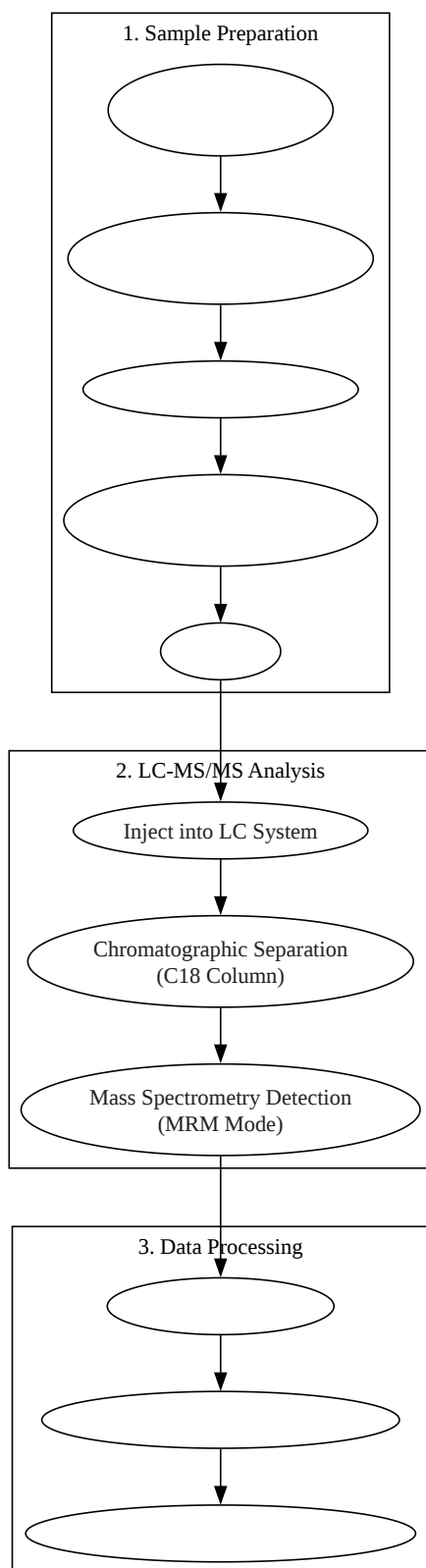
A sensitive and rapid Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying MMF in plasma.

Objective: To accurately measure the concentration of MMF in human plasma samples for pharmacokinetic studies.

Methodology:

- Sample Preparation (Solid-Phase Extraction - SPE):
 - An internal standard (IS), such as a stable isotope-labeled MMF (e.g., Monomethyl fumarate-d3), is added to a plasma sample (typically 0.1 mL).
 - The sample undergoes protein precipitation, often with an acid like formic acid.
 - The mixture is then loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte (MMF) and IS are eluted with an appropriate solvent.
- Chromatographic Separation (LC):
 - The extracted sample is injected into an HPLC or UPLC system.
 - Column: A C18 reverse-phase column (e.g., Zodiac C18) is commonly used.
 - Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid), is used. A common ratio is 75:25 (v/v) acetonitrile to formic acid solution.
 - Flow Rate: A typical flow rate is 0.5 mL/min.
- Detection (Tandem Mass Spectrometry - MS/MS):
 - The column eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or turbo ion spray (TIS) source, usually operated in negative ion mode.
 - The system is set to Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both MMF and the IS, ensuring high selectivity and sensitivity.
- Quantification:
 - A calibration curve is generated by analyzing plasma samples spiked with known concentrations of MMF.

- The concentration of MMF in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve. The method is validated for linearity, precision, and accuracy over a specified range (e.g., 5-2000 ng/mL).



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In Vitro Assay for Nrf2 Pathway Activation

Objective: To determine if a compound (e.g., MMF) can activate the Nrf2 signaling pathway in a cellular context.

Methodology (Reporter Gene Assay):

- Cell Culture: Human or animal cells (e.g., peripheral blood mononuclear cells (PBMCs), N27 dopaminergic cells) are cultured under standard conditions.
- Treatment: Cells are treated with various concentrations of MMF, DMF (as a comparator), and a vehicle control for a specified period (e.g., 4 to 24 hours).
- RNA Isolation and qRT-PCR:
 - Total RNA is isolated from the cells.
 - Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 target genes, such as NQO1 and HO1.
 - Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the fold change relative to the vehicle control is calculated. A statistically significant increase in NQO1 or HO1 mRNA indicates Nrf2 pathway activation.
- Western Blot Analysis (Optional):
 - Cell lysates are prepared, and proteins are separated by SDS-PAGE.
 - Western blotting is performed using antibodies against Nrf2, NQO1, HO1, and a loading control (e.g., β -actin).
 - An increase in the protein levels of Nrf2 targets further confirms pathway activation.

Conclusion

Monomethyl fumarate is the sole active metabolite responsible for the therapeutic effects of **diroximel fumarate**. DRF serves as a stable prodrug that efficiently delivers MMF systemically with an improved gastrointestinal tolerability profile compared to its predecessor, dimethyl

fumarate. The primary mechanism of action for MMF is the activation of the Nrf2 pathway, which enhances the cellular antioxidant response and provides cytoprotection against oxidative stress. A thorough understanding of its pharmacokinetics, bioanalytical quantification methods, and pharmacodynamic assays is essential for ongoing research and the development of future fumarate-based therapies.

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